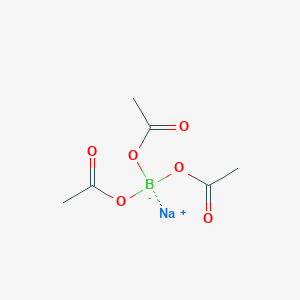
2-ethyl-3-hydroxypyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-3-hydroxypyridin-4(1H)-one, also known as deferiprone, is a chelating agent that is used to treat iron overload disorders such as thalassemia and sickle cell anemia. It was first synthesized in the 1980s and has since been approved for use in many countries around the world.
Wirkmechanismus
Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. It has a high affinity for iron ions and is able to remove excess iron from the body more effectively than other chelating agents such as deferoxamine. Deferiprone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
The use of 2-ethyl-3-hydroxypyridin-4(1H)-one has been shown to reduce iron overload in patients with thalassemia and sickle cell anemia. It has also been shown to improve cardiac function and reduce oxidative stress in these patients. In addition, studies have suggested that 2-ethyl-3-hydroxypyridin-4(1H)-one may have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethyl-3-hydroxypyridin-4(1H)-one in lab experiments is its high affinity for iron ions, which allows for efficient removal of excess iron from cells or tissues. However, one limitation is that it may also chelate other metal ions, which could interfere with the results of certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-ethyl-3-hydroxypyridin-4(1H)-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring its use in treating other diseases such as Friedreich's ataxia, and investigating its antioxidant properties in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-3-hydroxypyridin-4(1H)-one and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 2-ethyl-3-hydroxypyridin-4(1H)-one involves the condensation of 2-acetylpyridine with ethyl acetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed to yield 2-ethyl-3-hydroxypyridin-4(1H)-one. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
2-ethyl-3-hydroxypyridin-4(1H)-one has been extensively studied for its ability to chelate iron ions in the body. It has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. In addition, it has been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.
Eigenschaften
CAS-Nummer |
125757-81-5 |
|---|---|
Produktname |
2-ethyl-3-hydroxypyridin-4(1H)-one |
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
ZCSPHZQZAPBTHT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1)O |
Kanonische SMILES |
CCC1=C(C(=O)C=CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)




